3-Amino-2-benzylpropan-1-ol hydrochloride
Description
Significance of Amino Alcohol Motifs in Chemical Synthesis
Amino alcohols are a pivotal class of organic compounds that serve as crucial building blocks in the synthesis of a vast array of more complex molecules. conicet.gov.ar Their bifunctional nature, containing both a nucleophilic amino group and a hydroxyl group, allows for a diverse range of chemical transformations. These motifs are prevalent in numerous natural products and pharmaceutically active compounds. frontiersin.org
In the realm of asymmetric synthesis, chiral amino alcohols are of paramount importance. They are frequently employed as chiral auxiliaries, ligands for metal catalysts, and chiral catalysts themselves, facilitating the stereoselective formation of new chemical bonds. conicet.gov.ar This control over the three-dimensional arrangement of atoms is critical in the development of therapeutic agents, as different stereoisomers of a drug can exhibit vastly different biological activities. Both 1,2- and 1,3-amino alcohols have been instrumental in the advancement of asymmetric synthesis. conicet.gov.ar
Overview of the Propan-1-ol Backbone with Benzyl (B1604629) and Amino Substituents
The structural foundation of the titular compound is a propan-1-ol backbone. This three-carbon chain is functionalized with a primary alcohol (-CH₂OH) at one end. The substituents, an amino group (-NH₂) and a benzyl group (-CH₂C₆H₅), impart specific properties to the molecule. The amino group provides basicity and a site for further functionalization, while the benzyl group, a phenyl ring attached to a methylene (B1212753) group, introduces aromaticity and steric bulk.
The hydrochloride salt form of an amino alcohol, such as 3-Amino-2-benzylpropan-1-ol (B2431642) hydrochloride, is typically a white, crystalline solid that exhibits greater water solubility and stability compared to its free base counterpart. ontosight.aicymitquimica.com This enhanced solubility is often advantageous for applications in biochemical research and pharmaceutical formulations. ontosight.aicymitquimica.com
Below is a data table summarizing the key identifiers for the free base form of the compound, 3-Amino-2-benzylpropan-1-ol.
| Identifier | Value |
| Compound Name | 3-Amino-2-benzylpropan-1-ol |
| CAS Number | 66102-69-0 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
Note: Data corresponds to the free base form of the compound.
Historical Context of Related Amino Alcohol Derivatives in Research
The exploration of amino alcohol derivatives has a rich history, particularly in the field of medicinal chemistry. The structural motif of an amino alcohol is a key pharmacophore in a wide range of therapeutic agents. One of the most prominent examples is the class of drugs known as β-blockers, many of which are aryloxypropanolamine derivatives. These drugs have been used for decades to treat cardiovascular conditions such as hypertension and angina.
Furthermore, chiral amino alcohols have been central to the development of various pharmaceuticals, including antiviral drugs and central nervous system agents. Their ability to interact with biological targets in a stereospecific manner has driven much of the research into their synthesis and application. The continuous development of new synthetic methodologies for creating chiral amino alcohols underscores their enduring importance in the quest for novel and more effective medicines. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(aminomethyl)-3-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-7-10(8-12)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJOWORQXBAFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 3 Amino 2 Benzylpropan 1 Ol Hydrochloride
Established Synthetic Pathways for 3-Amino-2-benzylpropan-1-ol (B2431642) and its Hydrochloride Salt
Conventional synthetic routes to racemic or achiral 3-amino-2-benzylpropan-1-ol rely on robust and well-documented chemical transformations. These pathways prioritize yield and simplicity, utilizing readily available starting materials.
A primary strategy for introducing the amino group is through the reduction of a corresponding nitro compound. This approach is a cornerstone of amine synthesis due to the accessibility of nitroalkanes via C-C bond-forming reactions like the Henry (nitroaldol) reaction. The general pathway involves the synthesis of a precursor such as 2-benzyl-3-nitropropan-1-ol, followed by the reduction of the nitro group to a primary amine.
The reduction of nitro compounds to amines is a fundamental transformation in organic synthesis. beilstein-journals.org A variety of reagents can be employed for this purpose, offering different levels of chemoselectivity and reaction conditions. organic-chemistry.orgnih.gov Catalytic hydrogenation is a common and efficient method, often utilizing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. organic-chemistry.org
Alternatively, metal-free reduction methods have gained prominence. The combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild and effective system for reducing both aliphatic and aromatic nitro groups to their corresponding primary amines with high yields and short reaction times. beilstein-journals.org Other metal-based reductions using agents like iron (Fe) in acidic media or tin(II) chloride (SnCl₂) are also viable.
Table 1: Comparison of Nitro Reduction Methods
| Reducing System | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| H₂, Pd/C | H₂ gas (balloon or pressure), Methanol/Ethanol solvent, Room temp. | High efficiency, clean reaction, catalyst can be recycled. organic-chemistry.org | Requires specialized hydrogenation equipment; may reduce other functional groups. |
| Trichlorosilane (HSiCl₃), Triethylamine (Et₃N) | Dichloromethane solvent, 0 °C to room temp. | Metal-free, mild conditions, high chemoselectivity. beilstein-journals.org | Trichlorosilane is moisture-sensitive. |
| Iron (Fe), Acetic Acid (AcOH) | Ethanol/Water solvent, Reflux. | Inexpensive, environmentally responsible. | Requires stoichiometric amounts of metal, can be slower. |
| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate solvent, Reflux. | Effective for aromatic nitro groups, can be chemoselective. | Generates tin-based waste products. |
Reductive amination is a versatile and widely used method for forming C-N bonds, providing a direct route to amines from carbonyl compounds. organic-chemistry.org For the synthesis of 3-amino-2-benzylpropan-1-ol, this pathway would likely start from a β-hydroxy ketone or aldehyde precursor, such as 1-hydroxy-3-phenylpropan-2-one.
The process involves two key steps that are often performed in a single pot:
Imine/Enamine Formation: The carbonyl compound reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt (like ammonium acetate), to form an intermediate imine or enamine.
Reduction: A reducing agent present in the reaction mixture reduces the imine/enamine as it is formed.
A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mild nature and compatibility with various functional groups. organic-chemistry.org The latter is particularly effective for reductive aminations as it is more selective for the protonated imine over the carbonyl starting material. Catalytic hydrogenation can also be employed for the reduction step. libretexts.org
Multi-step sequences involving condensation reactions followed by reductions are also employed in the synthesis of related amino alcohols. google.com For a structure like 3-amino-2-benzylpropan-1-ol, a plausible route could begin with a Knoevenagel or similar condensation.
For example, phenylacetaldehyde (B1677652) could be condensed with a compound like ethyl nitroacetate. The resulting nitroalkene could then undergo a series of reduction steps. A reducing agent like sodium borohydride could selectively reduce the carbon-carbon double bond, followed by the reduction of the ester to a primary alcohol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄). The final step would be the reduction of the nitro group to the desired primary amine, as described in section 2.1.1. This multi-step approach allows for the modular construction of the carbon skeleton before the key functional groups are finalized.
Asymmetric Synthesis Approaches to Enantiopure 3-Amino-2-benzylpropan-1-ol Hydrochloride
The presence of a stereogenic center at the C2 position of 3-amino-2-benzylpropan-1-ol means that it can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantiopure synthesis) is of critical importance, particularly in medicinal chemistry, as different enantiomers can have distinct biological activities. nih.gov
Controlling the stereochemistry at the benzylic stereocenter can be achieved through several key strategies, including the use of chiral auxiliaries or starting from a chiral precursor (the "chiral pool" approach).
Chiral Pool Synthesis: This strategy utilizes naturally occurring, enantiomerically pure compounds as starting materials. mdpi.com For instance, an amino acid such as phenylalanine contains the necessary benzyl (B1604629) group and a pre-defined stereocenter. Through a series of functional group manipulations, such as the reduction of the carboxylic acid to a primary alcohol, phenylalanine can be converted into a chiral precursor for the target molecule. This approach elegantly transfers the inherent chirality of the starting material to the final product.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com In a potential synthesis, a prochiral precursor could be attached to a chiral auxiliary. A subsequent reaction, such as the conjugate addition of a benzyl group or the stereoselective reduction of a ketone, would be directed by the auxiliary to favor the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Enantioselective catalysis is a powerful method for generating chiral molecules, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. rsc.org This is often a more efficient and atom-economical approach compared to the use of stoichiometric chiral auxiliaries.
For the synthesis of enantiopure 3-amino-2-benzylpropan-1-ol, several catalytic asymmetric reactions could be envisioned:
Asymmetric Hydrogenation: A prochiral precursor containing a double bond, such as an unsaturated amino alcohol or an enamide, could be hydrogenated using a chiral catalyst. Transition metal complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are well-established for this purpose, often providing excellent enantioselectivities.
Asymmetric Amination: The direct introduction of the amino group in a stereocontrolled manner is another attractive option. For example, a palladium-catalyzed allylic C-H amination could potentially be used to form a syn-1,3-amino alcohol motif from a suitable homoallylic alcohol precursor. nih.gov
Biocatalysis: Enzymes are highly efficient and stereoselective catalysts. Transaminases, for instance, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com A biocatalytic route could involve the transamination of a β-hydroxy ketone precursor to yield the desired (R)- or (S)-amino alcohol with very high enantiomeric excess.
Table 2: Asymmetric Synthesis Strategies
| Strategy | Principle | Example Application | Key Advantage |
|---|---|---|---|
| Chiral Pool | Use of a naturally occurring enantiopure starting material. mdpi.com | Synthesis starting from L- or D-Phenylalanine. | Reliable transfer of stereochemistry. |
| Chiral Auxiliary | Temporary attachment of a chiral molecule to direct a reaction. tcichemicals.com | Evans' oxazolidinone auxiliary to guide alkylation. | High diastereoselectivity can often be achieved. |
| Asymmetric Catalysis | A chiral catalyst generates a chiral product from a prochiral substrate. rsc.org | Asymmetric hydrogenation of an enone precursor using a chiral Rh-catalyst. | Highly efficient; small amount of catalyst needed. |
| Biocatalysis | Use of enzymes (e.g., transaminases) for stereoselective transformations. mdpi.com | Enzymatic resolution or asymmetric synthesis from a prochiral ketone. | Extremely high enantioselectivity under mild conditions. |
Resolution Techniques for Chiral Separation
The separation of enantiomers, or enantioresolution, is critical in pharmaceutical sciences as different enantiomers of a drug can have vastly different physiological effects. mdpi.com For a chiral molecule like 3-Amino-2-benzylpropan-1-ol, which contains a stereocenter, separating the racemic mixture into its individual enantiomers is a key synthetic challenge. Common methods for achieving this separation include crystallization and chromatography. mdpi.com
Chromatographic methods are particularly effective for isolating enantiomers with very high purity. mdpi.com Techniques such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), are widely used. mdpi.com These methods typically employ a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com For instance, modified amino alcohol-derived CSPs have been successfully used for the chiral separation of various π-acidic amino acid derivatives and π-basic compounds. nih.gov Another approach involves diastereomeric crystallization, where the racemic amine is reacted with a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts which can then be separated by fractional crystallization due to their different solubilities. researchgate.net
Table 1: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Common Applications |
| Diastereomeric Crystallization | Forms diastereomeric salts with a chiral resolving agent, which have different physical properties (e.g., solubility), allowing for separation by crystallization. | Scalable, cost-effective for large quantities. | Industrial scale resolution of racemic amines and alcohols. researchgate.net |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to different retention times and separation. | High purity of separated enantiomers, applicable to a wide range of compounds. mdpi.com | Analytical and preparative separation of chiral compounds, including amino alcohols. nih.gov |
| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer, leaving the other unreacted, allowing for separation. | High enantioselectivity, mild reaction conditions. | Kinetic resolution of chiral precursors in pharmaceutical synthesis. researchgate.net |
Advanced Synthetic Techniques and Process Optimization
Modern synthetic chemistry emphasizes the development of efficient, high-yield, and environmentally friendly processes. For the synthesis of this compound, several advanced techniques can be employed to optimize the synthetic route.
Continuous Flow Processes for Enhanced Yield and Purity
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. nih.gov In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov For multi-step syntheses, intermediates can be generated and used directly in the next step, minimizing purification losses. nih.gov The application of continuous flow processes to the synthesis of this compound could streamline the reduction of precursor ketones or nitriles and the subsequent salt formation, potentially leading to a more efficient and scalable manufacturing process.
Microwave Irradiation for Reaction Rate Acceleration and Yield Improvement
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often reducing reaction times from hours to minutes. nih.govsci-hub.se This technique utilizes microwave energy to heat the reaction mixture directly and efficiently. sci-hub.se Microwave irradiation has been successfully used in the synthesis of various amino-substituted compounds, leading to good-to-high yields. researchgate.netnih.gov For the synthesis of this compound, microwave assistance could be applied to steps such as the formation of intermediate compounds or the final reduction step. nih.gov It has also been employed for the facile synthesis of amino acid benzyl ester hydrochloride salts, demonstrating its utility in preparing hydrochloride salts in good yield and purity. sci-hub.seresearchgate.net
Table 2: Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Nucleophilic Aromatic Substitution | Not specified | 1-6 hours | Good-to-high yields (54-90%) | researchgate.net |
| Aldol (B89426) Condensation & Epoxide Opening | Not specified | Minutes | Rapid generation of analogues | nih.gov |
| Ester Hydrochloride Salt Formation | Not specified | 40-60 seconds | High yields (92-97%) | sci-hub.se |
Application of Base Catalysts for Streamlined Synthesis
Bases play a crucial role in many steps of the synthesis of amino alcohols. In Mannich-type reactions, which can be used to construct the carbon skeleton, a base is often used as a catalyst. More commonly in the final stages of synthesis, a base is used to neutralize the reaction mixture and liberate the free amine from its salt form. For example, after a reduction step that yields an amino alcohol hydrochloride solution, the solution is typically basified to a pH between 9 and 14 using a base like sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com This deprotonates the ammonium group, yielding the free 3-Amino-2-benzylpropan-1-ol, which is more soluble in organic solvents and can be easily extracted. google.com The choice of base and the final pH are critical for ensuring complete deprotonation and maximizing the yield during the extraction and purification phase.
Derivatization Strategies for this compound
The functional groups of 3-Amino-2-benzylpropan-1-ol—the primary amine and the primary alcohol—are versatile handles for chemical modification, allowing for the synthesis of a wide range of derivatives. These derivatives can be used to explore structure-activity relationships or to create compounds with altered physical or biological properties.
The primary amino group can undergo a variety of reactions:
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines. The related compound (S)-(-)-2-Amino-3-phenyl-1-propanol undergoes condensation with salicylaldehydes to form chiral Schiff base ligands.
The primary hydroxyl group can also be derivatized:
O-Acylation: Reaction with acid chlorides or anhydrides to form esters.
O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers. Patent literature describes the preparation of benzyl ether and benzyl ester derivatives of related 3-amino-3-arylpropan-1-ol compounds. google.com
Oxazoline (B21484) Formation: The amino and hydroxyl groups can react together with reagents like nitriles to form cyclic oxazoline structures, which are useful intermediates in catalysis.
These derivatization strategies allow for the systematic modification of the parent compound to fine-tune its properties for various applications.
Functional Group Interconversions of the Hydroxyl Moiety
The primary alcohol of 3-Amino-2-benzylpropan-1-ol is a versatile handle for a variety of functional group interconversions. These transformations can alter the molecule's polarity, steric bulk, and potential for hydrogen bonding.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically performed in the presence of an acid catalyst or a coupling agent. Given the presence of a primary amine, which is also nucleophilic, protection of the amine is often a prerequisite for selective esterification of the hydroxyl group.
| Reagent | Catalyst/Conditions | Product |
| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | 3-Amino-2-benzylpropyl ester |
| Acid Chloride (R-COCl) | Base (e.g., pyridine, triethylamine) | 3-Amino-2-benzylpropyl ester |
| Acid Anhydride ((RCO)₂O) | Base or Acid catalyst | 3-Amino-2-benzylpropyl ester |
Etherification: Formation of an ether linkage can be achieved through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Strong bases such as sodium hydride (NaH) are typically used for the deprotonation step. Again, the amine functionality would likely require a protecting group to prevent N-alkylation.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will lead to the corresponding carboxylic acid. The presence of the amine group can complicate oxidation reactions, and its protection is often necessary to avoid undesired side reactions. A chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes can be achieved under mild conditions using a copper(I) iodide/TEMPO catalytic system. d-nb.infonih.gov
| Reagent | Product | Notes |
| PCC, Dess-Martin periodinane | 3-Amino-2-benzylpropanal | Mild oxidation to the aldehyde. |
| KMnO₄, H₂CrO₄ | 3-Amino-2-benzylpropanoic acid | Strong oxidation to the carboxylic acid. |
| CuI/TEMPO/O₂ | 3-Amino-2-benzylpropanal | Chemoselective oxidation. d-nb.infonih.gov |
Transformations Involving the Primary Amine Group
The primary amine in 3-Amino-2-benzylpropan-1-ol is a nucleophilic center and can undergo a variety of transformations to form amides, secondary or tertiary amines, and other nitrogen-containing functional groups.
Acylation: The primary amine readily reacts with acid chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Acetylation of primary amines can be efficiently carried out in a brine solution using acetyl chloride. ias.ac.in
Alkylation: N-alkylation of the primary amine can lead to secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control and often results in over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for synthesizing secondary amines. The direct coupling of benzyl alcohols with ammonia via a borrowing hydrogen methodology is an approach to access primary benzylamines and can be hampered by overalkylation of the formed primary amine. nih.gov
| Reaction | Reagents | Product |
| Acylation | Acid chloride (R-COCl), Base | N-(3-hydroxy-2-benzylpropyl)amide |
| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
Diazotization: The primary amine can be converted to a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. Diazonium salts are versatile intermediates that can be subsequently converted to a wide range of functional groups, including hydroxyls, halides, and nitriles, through Sandmeyer-type reactions. However, the diazotization of primary aliphatic amines can be complex and may lead to rearrangements. The diazotization of 3-aminoindoles and 3-aminopyrroles can be "interrupted" by quenching with cold water to yield stable diazonium species. researchgate.net
Modification of the Benzyl Substituent
The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the phenyl ring. The alkyl group (the -CH₂-CH(CH₂OH)CH₂NH₂ substituent) attached to the benzene (B151609) ring is an activating group and an ortho-, para-director. stackexchange.comlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the alkyl substituent.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved by treatment with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.combyjus.comlibretexts.orglibretexts.org The reaction conditions, such as temperature, need to be carefully controlled to avoid multiple nitrations. libretexts.org
Halogenation: Halogens (e.g., Cl₂, Br₂) can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃. libretexts.orgmasterorganicchemistry.commsu.edulibretexts.org This reaction will also yield a mixture of ortho- and para-substituted products.
Friedel-Crafts Reactions: The benzyl group can undergo Friedel-Crafts alkylation or acylation to introduce new carbon-carbon bonds at the aromatic ring. These reactions are catalyzed by Lewis acids. The existing alkyl substituent will direct the incoming alkyl or acyl group to the ortho and para positions.
| Reaction | Reagents | Expected Products |
| Nitration | HNO₃, H₂SO₄ | Ortho-nitro and Para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | Ortho-bromo and Para-bromo derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho-acyl and Para-acyl derivatives |
Chemical Transformations and Reactivity Profiles of 3 Amino 2 Benzylpropan 1 Ol Hydrochloride
Oxidation Reactions of the Propan-1-ol Hydroxyl Group
The primary alcohol functional group in 3-Amino-2-benzylpropan-1-ol (B2431642) is a key site for synthetic modification, particularly through oxidation to yield carbonyl compounds. The challenge in these transformations lies in achieving selectivity, given the presence of an oxidizable amino group within the same molecule.
Conversion to Carbonyl-Containing Derivatives
The primary hydroxyl group of 3-Amino-2-benzylpropan-1-ol can be oxidized to form the corresponding aldehyde, 3-amino-2-benzylpropanal. This transformation converts the alcohol, a hydrogen bond donor and acceptor, into an electrophilic aldehyde, which is a valuable intermediate for further synthetic elaborations such as imine formation, aldol (B89426) reactions, or further oxidation to a carboxylic acid. The resulting α-benzyl amino aldehyde is a key structural motif in medicinal chemistry.
Selective Oxidation Methodologies
Achieving the selective oxidation of the hydroxyl group without affecting the primary amine is critical. Catalytic oxidation reactions often present challenges such as low yields and poor selectivity, especially when a molecule contains multiple oxidizable functional groups. An efficient and chemoselective aerobic oxidation method utilizes a copper(I)-based catalytic system.
This system typically involves a copper(I) salt, such as copper(I) iodide (CuI), in conjunction with a co-catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and the stable radical 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). The reaction proceeds under mild conditions, often at room temperature and using molecular oxygen as the terminal oxidant. This methodology has been shown to be highly effective for the oxidation of a broad range of amino- and benzyl (B1604629) alcohols to their corresponding aldehydes and ketones in excellent yields. A key advantage of this system is its high chemoselectivity; sensitive groups like amines and even phenols remain stable and are not oxidized under the reaction conditions.
Table 1: Representative Conditions for Selective Oxidation of Amino Alcohols
Parameter Condition Role Catalyst Copper(I) Iodide (CuI) Primary catalyst for aerobic oxidation. Co-Catalyst 1 TEMPO Mediates the oxidation of the alcohol. Co-Catalyst 2 4-DMAP Base and co-catalyst. Oxidant Molecular Oxygen (O₂) Terminal, environmentally benign oxidant. Solvent Acetonitrile (CH₃CN) Polar aprotic solvent. Temperature Room Temperature Indicates mild reaction conditions.
Reduction Reactions of the Amino Group
The heading of this section refers to reactions involving the amino group. While a primary amine itself is not typically "reduced," this section details its formation from precursors via reductive amination and its conversion into secondary or tertiary amines.
Reductive Amination of Related Precursors
Reductive amination is a powerful method for forming amines and represents a primary route for the synthesis of 3-Amino-2-benzylpropan-1-ol. This process involves the reaction of a carbonyl compound with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine.
For the synthesis of 3-Amino-2-benzylpropan-1-ol, a suitable precursor would be 2-benzyl-3-hydroxypropanal. The reaction proceeds in two main steps within a single pot:
Imine Formation: The aldehyde group of 2-benzyl-3-hydroxypropanal reacts with ammonia in a condensation reaction to form a protonated imine intermediate. This step is typically acid-catalyzed and involves the loss of a water molecule.
Reduction: A selective reducing agent, present in the same reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final primary amine.
Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine over the starting aldehyde, preventing the reduction of the aldehyde to an alcohol.
Strategies for Further Reduction to Secondary or Tertiary Amines
The primary amino group of 3-Amino-2-benzylpropan-1-ol can be readily converted to secondary or tertiary amines through N-alkylation. Two prominent strategies for this transformation are direct reductive amination and the "borrowing hydrogen" methodology.
Direct Reductive Amination: In this approach, the primary amine of 3-Amino-2-benzylpropan-1-ol is reacted with an aldehyde or ketone. This forms a new imine (or iminium ion) intermediate, which is then reduced by a hydride agent like sodium borohydride (B1222165) to yield a secondary or tertiary amine. Repeating the process with a different aldehyde or ketone can lead to the synthesis of tertiary amines with different substituents.
Borrowing Hydrogen Catalysis: This is an atom-economical method that uses alcohols as alkylating agents. A transition metal catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from a reactant alcohol, oxidizing it to an aldehyde in situ. This aldehyde then reacts with the primary amine of 3-Amino-2-benzylpropan-1-ol to form an imine. The catalyst, which had stored the hydrogen as a metal hydride, then reduces the imine to the secondary amine and is regenerated. The only byproduct of this process is water. This method is highly efficient for the mono-N-alkylation of primary amines.
Table 2: Comparison of N-Alkylation Strategies
Strategy Alkylating Agent Key Reagents Byproduct Direct Reductive Amination Aldehyde or Ketone Hydride reducing agent (e.g., NaBH₄) Borate salts Borrowing Hydrogen Primary or Secondary Alcohol Transition metal catalyst (e.g., Ru, Ir) Water
Electrophilic Aromatic Substitution Studies on the Benzyl Moiety
The benzyl group of 3-Amino-2-benzylpropan-1-ol consists of a benzene (B151609) ring attached to the main propanol (B110389) chain via a methylene (B1212753) (-CH₂-) bridge. This alkyl substituent influences the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions.
The substituent, a -(CH₂)-CH(CH₂OH)(CH₂NH₂HCl) group, is fundamentally an alkyl group attached to the benzene ring. Alkyl groups are electron-donating through an inductive effect, which enriches the electron density of the aromatic ring. This has two major consequences:
Activation: The increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. The reaction rate for EAS is therefore increased.
Directing Effect: The alkyl group directs incoming electrophiles to the ortho and para positions. This is because the carbocation intermediate (the arenium ion) formed upon attack at these positions is more stable. The positive charge in the intermediate can be delocalized onto the secondary carbon attached to the ring, a stabilizing effect that is not possible with meta attack.
Therefore, in electrophilic aromatic substitution reactions, such as nitration with nitric and sulfuric acid or bromination with Br₂ and FeBr₃, the electrophile (NO₂⁺ or Br⁺) is expected to add predominantly at the positions ortho and para to the -(CH₂)-CH(CH₂OH)(CH₂NH₂HCl) substituent.
Table of Mentioned Compounds
Nitration Reactions
Nitration is a classic example of an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto an aromatic ring. wikipedia.orglibretexts.org For 3-Amino-2-benzylpropan-1-ol, the target for nitration is the phenyl ring of the benzyl group. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". wikipedia.orgyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.comyoutube.com
The benzyl group contains an alkyl substituent (the -CH₂-CH(CH₂OH)NH₃⁺ Cl⁻ chain) attached to the benzene ring. Alkyl groups are known to be activating groups and ortho, para-directors in electrophilic aromatic substitution reactions. youtube.com This directing effect is due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the attack of the electrophile. masterorganicchemistry.com Consequently, the nitration of the benzyl group in 3-Amino-2-benzylpropan-1-ol hydrochloride is expected to yield a mixture of ortho-nitro and para-nitro substituted products, with the meta-substituted product being a minor component. libretexts.org
The reaction conditions, such as temperature, are crucial in nitration reactions. Higher temperatures can lead to multiple nitrations on the benzene ring. youtube.com Given that the alkyl group is an activating substituent, milder conditions would be preferable to achieve mono-nitration.
Table 1: Expected Products and Conditions for Nitration of this compound
| Reactants | Reagents | Expected Major Products |
| This compound | Concentrated HNO₃ / Concentrated H₂SO₄ | A mixture of 3-Amino-2-(2-nitrobenzyl)propan-1-ol hydrochloride and 3-Amino-2-(4-nitrobenzyl)propan-1-ol hydrochloride |
Halogenation Reactions
Halogenation of the benzyl group in this compound is another example of electrophilic aromatic substitution. mt.combritannica.com This reaction involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine, bromine). libretexts.org For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is typically required to polarize the halogen molecule and generate a more potent electrophile. mt.comlatech.edu
Similar to nitration, the alkyl substituent on the benzene ring will direct the incoming halogen to the ortho and para positions. youtube.com Therefore, the halogenation of this compound is expected to produce a mixture of ortho- and para-halogenated derivatives. The reactivity of the halogens decreases down the group, with fluorine being the most reactive and iodine being the least. mt.comwikipedia.org
It is also possible for halogenation to occur at the benzylic position (the carbon atom of the alkyl group directly attached to the aromatic ring) via a free-radical mechanism, typically initiated by UV light. wikipedia.org However, electrophilic aromatic substitution is the more common pathway for halogenating the ring itself.
Table 2: Expected Products and Conditions for Halogenation of this compound
| Reaction Type | Reagents | Expected Major Products |
| Bromination | Br₂ / FeBr₃ | A mixture of 3-Amino-2-(2-bromobenzyl)propan-1-ol hydrochloride and 3-Amino-2-(4-bromobenzyl)propan-1-ol hydrochloride |
| Chlorination | Cl₂ / FeCl₃ | A mixture of 3-Amino-2-(2-chlorobenzyl)propan-1-ol hydrochloride and 3-Amino-2-(4-chlorobenzyl)propan-1-ol hydrochloride |
Nucleophilic Substitution Reactions Involving the Amino Group
The primary amino group in 3-Amino-2-benzylpropan-1-ol is a nucleophile due to the lone pair of electrons on the nitrogen atom. However, in the hydrochloride salt form, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which significantly reduces its nucleophilicity. For the amino group to participate in nucleophilic substitution reactions, it typically needs to be in its free base form (-NH₂). This can be achieved by treating the hydrochloride salt with a base to deprotonate the ammonium ion.
Once in its free base form, the primary amine can act as a nucleophile and undergo various substitution reactions, such as N-alkylation and N-acylation.
N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the amino group with an alkyl group. nih.gov This is typically achieved by reacting the amine with an alkyl halide. libretexts.org A significant challenge in the N-alkylation of primary amines is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. libretexts.org To achieve selective mono-N-alkylation, specific methodologies can be employed, such as using a large excess of the amine or employing protecting group strategies. organic-chemistry.org Another approach involves the use of transition metal catalysts for the N-alkylation of amines with alcohols, which is considered a more environmentally friendly method as water is the only byproduct. rsc.org
N-Acylation: Primary amines can also react with acylating agents such as acyl chlorides or acid anhydrides to form amides. This is a common and generally high-yielding reaction. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent.
Table 3: Examples of Nucleophilic Substitution Reactions of the Amino Group
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) in the presence of a base | N-alkylated amine (e.g., 2-benzyl-3-(methylamino)propan-1-ol) |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) in the presence of a base | N-acylated amine (amide) (e.g., N-(2-benzyl-3-hydroxypropyl)acetamide) |
Stereochemical Aspects and Enantioselective Synthesis of 3 Amino 2 Benzylpropan 1 Ol Hydrochloride
Analysis of Stereogenic Centers within the Molecular Architecture
A stereogenic center, or chiral center, is a key feature in a molecule that gives rise to stereoisomerism. It is typically a carbon atom bonded to four different substituent groups, resulting in non-superimposable mirror-image forms known as enantiomers.
The molecular structure of 3-Amino-2-benzylpropan-1-ol (B2431642) consists of a three-carbon propane (B168953) backbone. The carbon atom at the second position (C2) is a stereogenic center. This is because it is covalently bonded to four distinct chemical groups:
A hydroxymethyl group (-CH₂OH)
An aminomethyl group (-CH₂NH₂)
A benzyl (B1604629) group (-CH₂C₆H₅)
A hydrogen atom (-H)
The presence of this single chiral center means that 3-Amino-2-benzylpropan-1-ol can exist as a pair of enantiomers: (R)-3-Amino-2-benzylpropan-1-ol and (S)-3-Amino-2-benzylpropan-1-ol. These molecules are identical in their chemical formula and connectivity but differ in the spatial arrangement of their atoms. This difference in three-dimensional structure is fundamental to their chemical and biological properties.
Table 1: Analysis of the Stereogenic Center in 3-Amino-2-benzylpropan-1-ol
| Attribute | Description |
|---|---|
| Chiral Center Location | Carbon-2 (C2) of the propanol (B110389) backbone |
| Substituent Group 1 | -CH₂OH (Hydroxymethyl) |
| Substituent Group 2 | -CH₂NH₂ (Aminomethyl) |
| Substituent Group 3 | -CH₂C₆H₅ (Benzyl) |
| Substituent Group 4 | -H (Hydrogen) |
| Resulting Isomerism | Enantiomers ((R)- and (S)-isomers) |
Enantioselective Catalysis in the Production of Chiral Amino Alcohols
The synthesis of single enantiomers of chiral compounds is of paramount importance, particularly in fields where stereochemistry dictates function. Enantioselective catalysis refers to the use of a chiral catalyst to preferentially produce one enantiomer over the other from a prochiral or racemic substrate. Various catalytic strategies have been developed for the asymmetric synthesis of chiral amino alcohols like 3-Amino-2-benzylpropan-1-ol.
Key approaches include:
Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as an enamine or an α,β-unsaturated ketone, using a transition metal catalyst (e.g., Rhodium, Ruthenium, or Palladium) complexed with a chiral ligand. The chiral ligand directs the hydrogen addition to one face of the double bond, leading to the preferential formation of one enantiomer.
Asymmetric Carbon-Carbon Bond Formation: Reactions such as the aldol (B89426) or Mannich reactions can be rendered enantioselective through the use of chiral catalysts. nih.gov For instance, a zinc-ProPhenol catalyzed asymmetric aldol reaction can create β-hydroxy-α-amino esters, which are precursors to chiral amino alcohols. nih.gov Similarly, the catalytic asymmetric Tsuji–Trost reaction represents a powerful strategy for enantioselectively constructing carbon-carbon bonds. nih.gov
Biocatalysis: Enzymes are highly specific chiral catalysts that can be used to produce enantiomerically pure compounds. Threonine aldolases, for example, have been engineered to catalyze the stereoselective C-C bond formation between aldehydes and amines to produce chiral 1,2-amino alcohols. nih.gov This approach offers high efficiency and selectivity under mild reaction conditions.
Table 2: Overview of Enantioselective Catalytic Strategies
| Catalytic Method | Principle | Catalyst Type | Potential Precursors |
|---|---|---|---|
| Asymmetric Hydrogenation | Stereoselective addition of hydrogen across a double bond. | Transition metal complexes with chiral ligands. | Enamines, unsaturated ketones. |
| Asymmetric Aldol Reaction | Enantioselective formation of a C-C bond to create a β-hydroxy carbonyl compound. nih.gov | Chiral Lewis acids (e.g., Zn-ProPhenol), organocatalysts. nih.gov | Glycinate Schiff bases and aldehydes. nih.gov |
| Asymmetric Benzylation | Enantioselective introduction of a benzyl group. nih.gov | Palladium complexes with chiral ligands. nih.gov | N-unprotected amino acid esters. nih.gov |
| Biocatalysis | Enzyme-mediated stereoselective synthesis. nih.gov | Engineered enzymes (e.g., Threonine Aldolases). nih.gov | Benzylamines and aldehydes. nih.gov |
Impact of Stereochemistry on Molecular Interactions and Recognition
The specific three-dimensional arrangement of functional groups in a chiral molecule is the determining factor in its ability to interact with other chiral entities, a concept known as molecular recognition. The difference between the (R) and (S) enantiomers of 3-Amino-2-benzylpropan-1-ol dictates how they fit into chiral environments such as the active sites of enzymes or cell surface receptors.
The functional groups of 3-Amino-2-benzylpropan-1-ol—the primary amine, the primary alcohol, and the benzyl group—are responsible for its molecular interactions. The precise spatial orientation of these groups allows for a multi-point interaction with a corresponding chiral binding site, often explained by a "three-point attachment model."
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors.
Electrostatic Interactions: In its hydrochloride salt form, the amino group is protonated (-NH₃⁺), allowing for strong ionic or electrostatic interactions with negatively charged residues (e.g., carboxylate groups) in a receptor.
Hydrophobic Interactions: The aromatic phenyl ring of the benzyl group provides a large, nonpolar surface capable of engaging in hydrophobic or van der Waals interactions with complementary nonpolar regions of a binding site.
An enantiomer that presents these three interaction points in the correct spatial configuration will bind with high affinity and specificity. Its mirror image, the other enantiomer, will be unable to align all three points simultaneously with the same binding site, resulting in a significantly weaker or non-existent interaction. This principle of stereospecificity is the foundation of the different biological activities often observed between enantiomers.
Table 3: Functional Groups and Potential Molecular Interactions
| Functional Group | Chemical Formula | Type of Interaction | Role in Recognition |
|---|---|---|---|
| Amino Group (protonated) | -NH₃⁺ | Electrostatic, Hydrogen Bonding | Forms ionic bonds and directed hydrogen bonds. |
| Hydroxyl Group | -OH | Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor. |
| Benzyl Group | -CH₂C₆H₅ | Hydrophobic, van der Waals | Binds to nonpolar pockets or surfaces. |
Spectroscopic and Advanced Structural Characterization of 3 Amino 2 Benzylpropan 1 Ol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy would confirm the presence of all non-exchangeable protons and provide insights into their connectivity and spatial arrangement. The expected ¹H NMR spectrum of 3-Amino-2-benzylpropan-1-ol (B2431642) hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the propanol (B110389) backbone.
The five protons of the phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The benzylic protons (CH₂ attached to the phenyl ring) would likely present as a doublet. The protons of the aminomethyl (CH₂NH₃⁺) and hydroxymethyl (CH₂OH) groups would also give rise to distinct signals, with their chemical shifts and multiplicities being influenced by the adjacent chiral center and spin-spin coupling. The methine proton (CH) at the chiral center would likely appear as a multiplet due to coupling with the neighboring non-equivalent protons. The protons of the primary alcohol and the ammonium (B1175870) group may be observable, although their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-2-benzylpropan-1-ol Hydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Hydroxymethyl (CH₂OH) | 3.50 - 3.70 | Multiplet | 2H |
| Aminomethyl (CH₂NH₃⁺) | 2.90 - 3.20 | Multiplet | 2H |
| Benzylic (C₆H₅CH ₂) | 2.60 - 2.80 | Multiplet | 2H |
| Methine (CH) | 2.00 - 2.30 | Multiplet | 1H |
| Ammonium (NH₃⁺) | 8.00 - 8.50 (in DMSO-d₆) | Broad Singlet | 3H |
| Hydroxyl (OH) | 4.50 - 5.00 (in DMSO-d₆) | Triplet | 1H |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would provide a complete map of the carbon framework.
The spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons of the benzyl group would appear in the downfield region (δ 125-140 ppm), with the quaternary carbon to which the benzyl group is attached appearing at a slightly different shift. The carbon atoms of the hydroxymethyl (CH₂OH), aminomethyl (CH₂NH₃⁺), benzylic (CH₂-Ph), and methine (CH) groups would resonate in the aliphatic region of the spectrum. The specific chemical shifts would provide evidence for the connectivity of the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Aromatic (C-ipso) | 138 - 140 |
| Aromatic (CH) | 126 - 130 |
| Hydroxymethyl (CH₂OH) | 60 - 65 |
| Methine (CH) | 45 - 50 |
| Aminomethyl (CH₂NH₃⁺) | 40 - 45 |
| Benzylic (CH₂) | 35 - 40 |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the molecular connectivity, advanced 2D NMR techniques would be employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton connectivity within the propanol backbone and the benzyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information.
The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. Crucially, for a chiral molecule like 3-Amino-2-benzylpropan-1-ol, X-ray crystallography can be used to determine its absolute configuration (R or S) at the stereocenter, provided a heavy atom is present or by using anomalous dispersion techniques. Furthermore, the crystal structure would reveal the packing of the molecules in the solid state, including intermolecular interactions such as hydrogen bonding between the ammonium and hydroxyl groups and the chloride counter-ion.
Mass Spectrometry (MS) Applications in Structure Elucidation and Purity Assessment
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For 3-Amino-2-benzylpropan-1-ol, which has the chemical formula C₁₀H₁₅NO, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses (typically within a few parts per million) would unequivocally confirm the molecular formula.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₆NO⁺ | 166.1226 |
Note: The table shows the predicted exact mass for the protonated free base.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical collision-induced dissociation (CID) experiment, the protonated molecule of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's connectivity.
Based on the structure of 3-Amino-2-benzylpropan-1-ol, several characteristic fragmentation pathways can be predicted. A primary site of cleavage is often the benzylic C-C bond, which would lead to the formation of a stable tropylium (B1234903) ion (C7H7+) at m/z 91. Another likely fragmentation involves the loss of the aminomethyl group (-CH2NH2) or the hydroxymethyl group (-CH2OH). The cleavage of the C-N bond can also occur, leading to further fragmentation. For peptides containing benzyl-aminated lysine (B10760008) residues, a common fragmentation pathway involves the elimination of the benzyl group as a benzylic or tropylium carbocation. nih.gov
A plausible fragmentation pattern for protonated 3-Amino-2-benzylpropan-1-ol ([M+H]+) is detailed in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 166.12 | 148.11 | H₂O | Dehydrated precursor |
| 166.12 | 135.10 | CH₂NH₂ | Loss of aminomethyl group |
| 166.12 | 91.05 | C₃H₈NO | Formation of tropylium ion |
| 148.11 | 91.05 | C₂H₅N | Further fragmentation of dehydrated ion |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of chemical compounds and for their isolation from reaction mixtures. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and thin-layer chromatography (TLC) are commonly employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method would typically be developed. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection. nih.gov A common derivatizing agent for primary amines is o-phthaldialdehyde (OPA) in the presence of a thiol. nih.gov
A typical HPLC method for the analysis of a derivatized amino alcohol might involve the following conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV or Fluorescence detector (wavelength dependent on the derivatizing agent) |
| Injection Volume | 10-20 µL |
Method validation would be performed to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-performance liquid chromatography (UPLC) utilizes smaller particle size columns (typically <2 µm) and higher pressures than traditional HPLC, resulting in faster analysis times and improved resolution. UPLC is particularly advantageous for the rapid analysis of complex mixtures and for high-throughput screening.
For this compound, UPLC can be applied for both purity assessment and chiral separations. The high efficiency of UPLC allows for the separation of closely related impurities. Furthermore, chiral UPLC methods can be developed to separate the enantiomers of the compound, which is crucial for pharmaceutical applications. Similar to HPLC, derivatization may be required for sensitive detection. Alternatively, UPLC can be coupled with mass spectrometry (UPLC-MS) for the analysis of underivatized amino compounds, providing both separation and structural information. nih.gov
The advantages of using UPLC for the analysis of amino alcohols include:
Increased Speed: Analysis times can be significantly reduced compared to HPLC.
Improved Resolution: The use of smaller particles leads to sharper peaks and better separation of components.
Higher Sensitivity: Sharper peaks result in a better signal-to-noise ratio, leading to lower detection limits.
Reduced Solvent Consumption: Faster analysis times and lower flow rates contribute to a reduction in solvent usage.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to identify compounds present in a mixture. nih.gov For monitoring the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product.
A typical TLC protocol for an amino alcohol would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it in an appropriate solvent system. The polarity of the solvent system is adjusted to achieve good separation of the components.
Common TLC Solvent Systems for Amines and Amino Alcohols:
| Solvent System | Composition (v/v) | Polarity |
| Chloroform:Methanol | 9:1 to 4:1 | Medium to High |
| Ethyl Acetate:Hexane | 1:1 to 1:4 | Low to Medium |
| Dichloromethane:Methanol | 95:5 to 90:10 | Medium |
| n-Butanol:Acetic Acid:Water | 4:1:1 | High |
Visualization Techniques for TLC:
Since this compound is not colored, various visualization techniques can be used to make the spots visible on the TLC plate.
UV Light: If the compound or impurities contain a UV-active chromophore (like the benzyl group), they can be visualized under a UV lamp (typically at 254 nm) as dark spots on a fluorescent background. plantextractwholesale.comlibretexts.org
Iodine Vapor: The TLC plate can be placed in a chamber containing iodine crystals. Organic compounds will absorb the iodine vapor and appear as brown spots. plantextractwholesale.comlibretexts.org
Potassium Permanganate (B83412) Stain: This stain is an oxidizing agent that reacts with oxidizable functional groups like alcohols and amines to give yellow-brown spots on a purple background. fiu.edu
Ninhydrin Stain: This reagent is specific for primary and secondary amines and gives a characteristic purple or yellow color upon heating. plantextractwholesale.comfiu.edu
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Chemistry
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching, H-bonded | 3200-3600 (broad) |
| N-H (amine hydrochloride) | Stretching | 2400-3200 (broad, multiple bands) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| N-H (amine hydrochloride) | Bending | 1500-1600 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (alcohol) | Stretching | 1000-1260 |
| C-N (amine) | Stretching | 1020-1250 |
The broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the alcohol group, likely broadened due to hydrogen bonding. libretexts.org The primary amine hydrochloride will show a broad and complex set of bands in the 2400-3200 cm⁻¹ region due to N-H stretching vibrations. The presence of the benzyl group will be confirmed by the aromatic C-H stretching absorptions above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region.
In coordination chemistry, IR spectroscopy can be used to study the interaction of 3-Amino-2-benzylpropan-1-ol with metal ions. Upon coordination, shifts in the characteristic vibrational frequencies of the amino and hydroxyl groups can be observed, providing insights into the coordination mode of the ligand.
Computational Chemistry and Theoretical Studies of 3 Amino 2 Benzylpropan 1 Ol Hydrochloride
Density Functional Theory (DFT) Calculations for Isomer Analysis and Binding Modes
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For 3-Amino-2-benzylpropan-1-ol (B2431642) hydrochloride, DFT calculations are instrumental in analyzing its isomers and understanding its potential binding interactions with biological targets.
Due to the presence of a chiral center at the second carbon atom, 3-Amino-2-benzylpropan-1-ol can exist as two enantiomers: (R)-3-Amino-2-benzylpropan-1-ol and (S)-3-Amino-2-benzylpropan-1-ol. DFT methods can be employed to calculate the optimized geometries and relative energies of these isomers. By performing geometry optimization calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), the most stable three-dimensional structure of each isomer can be determined. nih.gov The relative energies can predict which isomer is thermodynamically more stable.
Furthermore, DFT is crucial for studying binding modes. By modeling the interaction of 3-Amino-2-benzylpropan-1-ol hydrochloride with a target receptor, such as an enzyme active site, DFT calculations can elucidate the nature of the intermolecular forces. These calculations can quantify the strength of hydrogen bonds, van der Waals interactions, and electrostatic interactions between the ligand and the protein residues. mdpi.com The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, indicating how the molecule will interact with its binding partners. nih.gov
Illustrative DFT Data for Isomer Stability
| Isomer | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| (R)-3-Amino-2-benzylpropan-1-ol | B3LYP/6-31G(d,p) | -518.12345 | 0.50 |
| (S)-3-Amino-2-benzylpropan-1-ol | B3LYP/6-31G(d,p) | -518.12425 | 0.00 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output from DFT calculations.
Molecular Modeling of Conformational Landscapes and Energy Minimization
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular modeling techniques are essential for exploring these different conformations and identifying the most energetically favorable ones.
Conformational analysis can be performed by systematically rotating the dihedral angles of the molecule's flexible bonds and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this surface correspond to stable conformations.
Energy minimization is a key step in this process. Algorithms such as steepest descent and conjugate gradient are used to find the local and global energy minima on the potential energy surface. nih.gov These minimized structures represent the most probable conformations the molecule will adopt. For a molecule like 3-Amino-2-benzylpropan-1-ol, intramolecular hydrogen bonding between the hydroxyl and amino groups can significantly influence the conformational preferences, a factor that is well-captured by these computational models. nih.gov
Example of Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atom Definition | Significance |
|---|---|---|
| τ1 | H-O-C1-C2 | Orientation of the hydroxyl group |
| τ2 | O-C1-C2-C(benzyl) | Backbone flexibility |
| τ3 | C1-C2-C(benzyl)-C(phenyl) | Orientation of the benzyl (B1604629) group |
| τ4 | C2-C3-N-H | Orientation of the amino group |
Note: This table illustrates the key rotational bonds that would be studied in a conformational analysis.
Prediction of Molecular Interaction Parameters and Electronic Properties
Computational methods can predict a variety of molecular descriptors that are crucial for understanding the physicochemical and electronic properties of this compound. These parameters are vital for applications in drug design and materials science.
Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
Table of Predicted Electronic Properties (Theoretical)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Relates to electron-donating ability |
| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 Debye | Indicates moderate polarity |
| Ionization Potential | 8.5 eV | Energy to remove an electron |
| Electron Affinity | 0.5 eV | Energy released when gaining an electron |
Note: The data presented is hypothetical and serves as an example of typical computational outputs.
Simulated Spectroscopic Data for Comparison with Experimental Results
Theoretical calculations can simulate various types of spectra, which can then be compared with experimental data to validate the computed molecular structure. For this compound, simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. ijcce.ac.ir By comparing the calculated frequencies (often scaled to account for systematic errors in the computational method) with an experimental IR spectrum, one can confirm the presence of specific functional groups and gain confidence in the optimized molecular geometry.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijcce.ac.ir The predicted chemical shifts for the hydrogen and carbon atoms in the molecule can be compared to experimental NMR data. A good correlation between the simulated and experimental spectra provides strong evidence that the computed low-energy conformation is representative of the molecule's structure in solution. mdpi.com
Illustrative Simulated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Simulated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| O-H stretch | 3450 | 3200-3600 |
| N-H stretch (amine salt) | 3100 | 3000-3200 |
| C-H stretch (aromatic) | 3050 | 3000-3100 |
| C-H stretch (aliphatic) | 2930 | 2850-2960 |
| C=C stretch (aromatic) | 1605, 1495, 1450 | 1450-1610 |
Note: This table provides a hypothetical comparison to illustrate the application of simulated spectroscopic data.
Applications As a Key Intermediate and Building Block in Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
As a foundational building block, 3-Amino-2-benzylpropan-1-ol (B2431642) hydrochloride is instrumental in constructing larger, more intricate molecular architectures. lifechemicals.com Organic chemists utilize its reactive amine and hydroxyl groups to form new carbon-carbon and carbon-heteroatom bonds through various reactions. Its structure is a 1,3-amino alcohol, a motif present in numerous biologically active natural products and synthetic compounds. mdpi.com This makes it a valuable precursor for synthesizing diverse chemical entities, including heterocyclic compounds and polyfunctional acyclic molecules. The benzyl (B1604629) group also offers a site for further chemical modification or can influence the stereochemical outcome of reactions.
Utility in Asymmetric Synthesis as a Chiral Auxiliary or Precursor
In asymmetric synthesis, the goal is to create a specific stereoisomer of a chiral molecule. 3-Amino-2-benzylpropan-1-ol, being a chiral molecule itself, is highly useful in this regard. It can be employed as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical course of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed.
The compound's inherent chirality makes it an excellent precursor for synthesizing enantiomerically pure target molecules. wikipedia.org For example, chiral amino alcohols are used to create oxazolidinones, which are well-known chiral auxiliaries popularized by David Evans for their effectiveness in controlling stereoselectivity in reactions like aldol (B89426) additions and alkylations. scielo.org.mx By starting with an optically pure form of 3-Amino-2-benzylpropan-1-ol, chemists can ensure that the final product also has the desired three-dimensional structure, which is often critical for its biological activity.
Integration into Pharmaceutical Precursor Synthesis
The structure of 3-Amino-2-benzylpropan-1-ol hydrochloride is a key component in the synthesis of various pharmaceutical agents. Optically active 3-amino-1-propanol derivatives are common intermediates for a range of drugs. google.com
This compound is a direct precursor to compounds like N-methyl-3-phenyl-3-hydroxypropylamine, a key intermediate in the synthesis of important SSRIs.
Fluoxetine (B1211875): The synthesis of Fluoxetine, the active ingredient in Prozac, often involves the etherification of an N-methyl-3-phenyl-3-hydroxypropylamine intermediate. google.com This intermediate is structurally very similar to 3-Amino-2-benzylpropan-1-ol. One patented method describes the selective etherification of 1-phenyl-3-(N-methylamino)-propan-1-ol with 1-chloro-4-trifluoromethylbenzene to produce the fluoxetine base, which is then converted to its hydrochloride salt. google.com
Atomoxetine (Tomoxetine): Similarly, the synthesis of Atomoxetine (often referred to by its developmental name Tomoxetine), used for treating ADHD, can utilize a chiral N-methyl-3-phenyl-3-hydroxypropylamine intermediate. chemicalbook.comdrugfuture.com A common synthetic route involves a nucleophilic aromatic substitution reaction where the alcohol group of this intermediate displaces a halogen on a substituted aromatic ring, such as o-cresol (B1677501) or 2-fluorotoluene, to form the characteristic ether linkage of Atomoxetine. chemicalbook.comnewdrugapprovals.orggoogle.com
| Target Drug | Key Intermediate | Key Reaction Step | Reference |
|---|---|---|---|
| Fluoxetine | N-methyl-3-phenyl-3-hydroxypropylamine | Etherification with 4-chlorobenzotrifluoride | google.com |
| Atomoxetine | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | Nucleophilic aromatic substitution with o-cresol or 2-fluorotoluene | chemicalbook.comnewdrugapprovals.org |
The 1,3-amino alcohol framework is a common feature in a wide array of biologically active molecules. mdpi.com Derivatives of 3-amino-propanol have been synthesized and evaluated for various pharmacological activities. For instance, novel series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been investigated as potent sodium channel blockers for potential use in treating ischemic stroke. nih.gov The versatility of the amino and alcohol groups allows for the attachment of different substituents, leading to the creation of libraries of compounds for drug discovery screening.
Beta-lactam antibiotics, such as penicillins and cephalosporins, are characterized by their four-membered azetidin-2-one (B1220530) ring. The 3-aminoazetidin-2-one (B3054971) core is a crucial structural feature for their antibacterial activity. nih.gov Synthetic pathways to create these complex structures can utilize amino-containing precursors. While direct use of 3-Amino-2-benzylpropan-1-ol is less common, related amino alcohols and amino acids are fundamental building blocks. The synthesis often involves cyclization reactions, such as the Staudinger cycloaddition between a ketene (B1206846) and an imine, to form the β-lactam ring. mdpi.com The amino group at the C-3 position is a key element, and strategies exist to introduce this functionality either before or after the ring formation, making versatile amino-containing molecules valuable in this area of synthesis. nih.govnih.gov
Potential in Materials Science Research, Polymers, and Resins
Beyond pharmaceuticals, the functional groups of this compound present opportunities in materials science. The primary amine and hydroxyl groups are capable of participating in polymerization reactions. For example, they can react with compounds like acryloyl chloride to form monomers that can then be polymerized. nih.gov Such polymers, particularly those derived from amino acids and amino alcohols, can possess unique properties, including biological activity and optical activity. These characteristics make them candidates for advanced materials, such as biocompatible polymers, chiral stationary phases in chromatography, or components of specialized resins. While this is an area of emerging research, the fundamental reactivity of the compound makes it a promising candidate for the development of novel functional materials.
Catalysis and Ligand Development in 3 Amino 2 Benzylpropan 1 Ol Hydrochloride Chemistry
Transition Metal Catalysis for C-N Bond Formation in Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing C-N bonds, a critical step in the synthesis of amino alcohols. These methods offer efficient and selective pathways that often operate under milder conditions than classical methods. The direct C-H amination approach, in particular, has emerged as a step- and atom-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials and generate stoichiometric waste.
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, stands as one of the most versatile methods for C-N bond formation. nih.gov This reaction enables the coupling of amines with aryl or vinyl halides/triflates. While direct synthesis of 3-amino-2-benzylpropan-1-ol (B2431642) via this method is not prominently documented, a plausible retrosynthetic analysis suggests its utility. For instance, a precursor like a 3-halo-2-benzylpropan-1-ol could be coupled with an ammonia (B1221849) equivalent. The success of such reactions is highly dependent on the ligand coordinated to the palladium center.
Biaryl phosphine (B1218219) ligands have proven to be especially effective for these transformations, promoting the formation of highly reactive monoligated palladium(0) species that facilitate the key steps of oxidative addition and reductive elimination. nih.govresearchgate.netresearchgate.net The development of specialized ligands like KPhos, a dialkyl biheteroaryl phosphine, has enabled challenging transformations such as the amination of aryl chlorides with aqueous ammonia, suppressing common side reactions like hydroxylation and diarylation. nih.govorganic-chemistry.org
Another palladium-catalyzed approach involves the Heck reaction to synthesize precursors. For example, an optimized protocol for producing α-benzyl-β-keto esters from aryl bromides has been developed using a Pd(dbpf)Cl₂ catalyst. organic-chemistry.org These keto esters could then be transformed into the target amino alcohol through subsequent reductive amination.
Table 8.1: Examples of Ligands in Palladium-Catalyzed C-N Coupling Reactions
| Ligand Name | Ligand Type | Typical Application | Reference |
|---|---|---|---|
| cataCXium® P | Dialkyl-2-(N-arylindolyl)phosphine | Amination of aryl and heteroaryl chlorides | researchgate.net |
| CyJohnPhos | Buchwald-type biaryl phosphine | C-N coupling reactions | researchgate.net |
| DavePhos | Buchwald-type biaryl phosphine | Process-scale amination reactions | nih.gov |
| KPhos | Dialkyl biheteroaryl phosphine | Amination with aqueous ammonia | nih.govorganic-chemistry.org |
This table is interactive. Click on the headers to sort.
Ruthenium and iron complexes offer complementary and often more sustainable catalytic systems for transformations relevant to amino alcohol synthesis.
Ruthenium-catalyzed reactions are particularly noted for their utility in hydrogenation and transfer hydrogenation processes. A highly enantioselective Ru-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a powerful method for producing chiral 1,2-amino alcohols. acs.org This strategy could be adapted to synthesize the target molecule from a corresponding β-amino ketone precursor, establishing the chiral center at the hydroxyl-bearing carbon with high efficiency (>99% ee) and avoiding the need for protecting groups on the amine. acs.org Furthermore, ruthenium catalysts are effective in oxidative coupling reactions, such as the synthesis of quinolines from 2-aminobenzyl alcohol and aldehydes, demonstrating their capacity to mediate transformations involving amino alcohol scaffolds.
Iron-catalyzed reactions are gaining prominence due to the low cost and low toxicity of iron. An inexpensive Iron(II) phthalocyanine (B1677752) complex has been shown to catalyze the direct conversion of simple alkenes into unprotected aryl-substituted amino alcohols with high yield and perfect regioselectivity. nih.gov For a structure like 3-amino-2-benzylpropan-1-ol, a potential pathway could involve the reduction of a nitro group in a precursor molecule. The reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol to 2-amino-3-phenylpropane-1-ol using iron powder in acidic acid highlights a practical application of this approach. rasayanjournal.co.in Additionally, ferric oxide has been employed as a co-catalyst in the synthesis of related compounds like 3-amino-1,2-propanediol, indicating its role in promoting amination reactions. google.com
Organocatalysis in Stereoselective Synthesis of Amino Alcohols
Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, offers a powerful metal-free alternative for synthesizing chiral amino alcohols. diva-portal.org This approach is advantageous in industries like pharmaceuticals where metal contamination is a concern.
A key strategy for synthesizing γ-amino alcohols (1,3-amino alcohols) involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. For instance, a one-pot, three-step chemoenzymatic cascade has been developed to produce chiral γ-nitro alcohols, which are direct precursors to compounds like 3-amino-2-benzylpropan-1-ol. chemrxiv.orgnih.gov This cascade involves:
A Wittig reaction to form an α,β-unsaturated ketone.
A highly stereoselective Michael addition of nitromethane (B149229) catalyzed by a chiral thiourea (B124793) organocatalyst. The catalyst activates the substrate through iminium ion formation.
A ketoreductase-mediated reduction of the resulting γ-nitro ketone to the corresponding γ-nitro alcohol with excellent diastereomeric and enantiomeric ratios (up to >97:3 d.r. and e.r.). nih.gov
Simple primary β-amino alcohols, easily derived from amino acids, can also serve as efficient organocatalysts for reactions like the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov The catalyst's amino group acts as a basic site, while the hydroxyl group provides crucial hydrogen bonding to direct the stereochemical outcome. nih.gov
Table 8.2: Organocatalytic Approach to Chiral γ-Nitro Alcohols
| Step | Reaction Type | Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|---|
| 1 | Wittig Reaction | Phosphonium ylide | Formation of α,β-unsaturated ketone | nih.gov |
| 2 | Conjugate Addition | Chiral Thiourea (e.g., (R,R)-I) | Asymmetric C-C bond formation | nih.gov |
| 3 | Carbonyl Reduction | Ketoreductase (KRED) | Stereoselective formation of alcohol | nih.gov |
This table is interactive. Users can filter by reaction type.
Role of Specific Ligands and Transient Directing Groups in Catalytic Reactions
The selectivity and efficiency of transition metal-catalyzed reactions are profoundly influenced by the ligands bound to the metal center. In recent years, the concept of the transient directing group (TDG) has emerged as a particularly powerful strategy. snnu.edu.cn TDGs reversibly bind to a substrate, positioning it for site-selective C-H functionalization by the metal catalyst, thereby avoiding the extra synthetic steps required for installing and removing traditional directing groups. snnu.edu.cn
Amino acids have proven to be effective TDGs. For example, in a palladium-catalyzed reaction, an amino acid can reversibly form an imine with a ketone or aldehyde substrate. The resulting imine and the carboxylate of the amino acid act as a bidentate directing group, enabling the selective arylation of otherwise inert C(sp³)–H bonds at the β- or γ-position. nih.gov This strategy is directly applicable to the synthesis of the 2-benzylpropan-1-ol core.
Similarly, imines formed in situ from amines and aldehydes can direct rhodium and ruthenium catalysts. nih.govrsc.org For instance, a ruthenium catalyst can bind to an imine formed from a benzaldehyde (B42025) and an aniline, facilitating ortho-C–H activation and subsequent amination with an organic azide. nih.gov This approach allows for precise C-N bond formation guided by the temporary directing group.
The design of the ligand itself is also critical. In palladium-catalyzed aminations, the steric and electronic properties of biaryl phosphine ligands are tuned to control the catalytic cycle. nih.govresearchgate.net Bulky, electron-rich ligands can promote the crucial reductive elimination step and stabilize the active catalytic species, leading to higher yields and broader substrate scope.
Catalyst Design and Performance Optimization in the Context of 3-Amino-2-benzylpropan-1-ol Hydrochloride Synthesis
The synthesis of a specific target like this compound necessitates a tailored approach to catalyst design and rigorous optimization of reaction conditions. A successful synthesis would likely involve a multi-step sequence where each step is enabled by a carefully selected catalytic system.
Catalyst Selection: The choice of metal and ligand is dictated by the desired transformation.
For C-N bond formation , a palladium catalyst with a specialized biaryl phosphine ligand like KPhos or a cataCXium® variant would be a primary choice for coupling an amine source with a suitable electrophile. researchgate.netnih.gov
To establish the chiral alcohol center , a ruthenium catalyst, such as those used for asymmetric transfer hydrogenation of β-amino ketones, would be ideal for its high enantioselectivity and functional group tolerance. acs.org Alternatively, an organocatalytic approach using a chiral catalyst could be employed to set the stereochemistry earlier in the synthesis via a conjugate addition reaction. nih.gov
Performance Optimization: Achieving high yield and purity requires systematic optimization of various parameters. This process often involves screening different:
Catalysts and Ligands: Comparing various metal precursors and ligand architectures to find the most active and selective combination.
Solvents and Bases: The polarity of the solvent and the strength of the base can dramatically affect reaction rates and equilibria.
Additives: Additives can act as co-catalysts or scavengers to improve performance. For example, in a Pd-catalyzed Heck reaction, tetrabutylammonium (B224687) chloride (TBAC) was found to be a crucial additive. organic-chemistry.org
Reaction Conditions: Temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of byproducts.
A systematic approach, as demonstrated in the development of an improved Heck reaction protocol, where catalysts, bases, solvents, and additives were systematically screened, provides a blueprint for optimizing key steps in the synthesis of this compound. organic-chemistry.org
Mechanistic Investigations of Reactions Involving 3 Amino 2 Benzylpropan 1 Ol Hydrochloride
Elucidation of Reaction Mechanisms in its Synthesis Pathways
The synthesis of 3-amino-2-benzylpropan-1-ol (B2431642) hydrochloride can be achieved through several strategic pathways, each with distinct reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired stereoselectivity. Key synthetic routes include the reduction of a corresponding nitro compound, reductive amination of a carbonyl precursor, and modern C-H functionalization techniques.
A common method for introducing the amine functionality is through the reduction of a nitro group precursor, such as 1-nitro-2-benzylpropan-3-ol. Catalytic hydrogenation is the most prevalent technique for this transformation. commonorganicchemistry.com The mechanism, while complex, is generally understood to proceed through a series of steps on the surface of a heterogeneous catalyst, typically palladium (Pd), platinum (Pt), or Raney nickel. commonorganicchemistry.comresearchgate.net
Table 1: Key Stages in Catalytic Hydrogenation of a Nitro Group
| Stage | Description | Key Intermediates |
| Adsorption | The nitro compound and H₂ adsorb onto the surface of the metal catalyst (e.g., Pd/C). | Surface-bound nitroalkane, H₂ |
| Hydrogen Activation | Molecular hydrogen dissociates into reactive hydrogen atoms on the catalyst surface. | H• (atomic hydrogen) |
| Stepwise Reduction | The nitro group is sequentially reduced by reacting with activated hydrogen. | Nitroso (-NO), Hydroxylamine (B1172632) (-NHOH) |
| Amine Formation | The hydroxylamine intermediate is further reduced to the primary amine. | Primary amine (-NH₂) |
| Desorption | The final product, 3-amino-2-benzylpropan-1-ol, desorbs from the catalyst surface. | 3-Amino-2-benzylpropan-1-ol |
Reductive amination provides an alternative and highly versatile route to 3-amino-2-benzylpropan-1-ol. numberanalytics.comwikipedia.org This process typically involves the reaction of a carbonyl compound, such as 2-benzyl-3-hydroxypropanal, with an amine source (like ammonia) in the presence of a reducing agent. wikipedia.orgmdpi.com The mechanism is a two-part sequence: imine formation followed by reduction. libretexts.org
The first step is the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This is followed by a dehydration step, which is often acid-catalyzed, to yield an imine (or its protonated form, an iminium ion). masterorganicchemistry.com The equilibrium of this step is driven towards the imine by the removal of water. wikipedia.org
In the second step, the imine is reduced to the final amine. numberanalytics.com This can be achieved either by catalytic hydrogenation (e.g., H₂/Pd) or, more commonly in a laboratory setting, by using a hydride reducing agent. wikipedia.org A key aspect is the choice of reducing agent; reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are particularly effective because they are mild enough to not reduce the initial carbonyl compound but are reactive enough to reduce the intermediate iminium ion. libretexts.orgharvard.edu This selectivity allows the entire process to be performed in a single pot. wikipedia.org
Table 2: Mechanistic Steps of Reductive Amination
| Step | Reactants | Intermediate/Product | Description |
| 1. Hemiaminal Formation | Carbonyl Compound + Amine | Hemiaminal | Nucleophilic addition of the amine to the carbonyl carbon. |
| 2. Dehydration | Hemiaminal | Imine / Iminium Ion | Acid-catalyzed elimination of water to form a C=N double bond. |
| 3. Reduction | Imine / Iminium Ion + Reducing Agent | Amine | Hydride transfer or catalytic hydrogenation reduces the imine to the corresponding amine. |
Modern synthetic chemistry offers advanced methods for forming C-N bonds, including direct C-H functionalization. yale.edu Palladium-catalyzed allylic C-H amination represents a powerful strategy for synthesizing precursors to 1,3-amino alcohols like 3-amino-2-benzylpropan-1-ol. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. yale.edu
One proposed mechanism involves a Pd(II)/sulfoxide catalyst system. nih.govillinois.edu The catalytic cycle is thought to begin with the coordination of the palladium catalyst to an olefin substrate. A key step is the C-H activation, where the Pd(II) catalyst mediates the cleavage of an allylic C-H bond to form a π-allyl-palladium intermediate. acs.org The nitrogen source, often an electron-deficient carbamate (B1207046) to enhance nucleophilicity, then attacks the π-allyl complex. nih.govacs.org This functionalization step is often facilitated by a base, which deprotonates the nitrogen nucleophile. acs.org The cycle is completed by the reductive elimination of the product and regeneration of the active Pd(II) catalyst. The use of specific ligands, such as sulfoxides, is critical for achieving high selectivity and reactivity. nih.gov
Table 3: Proposed Catalytic Cycle for Pd-Catalyzed C-H Amination
| Phase | Description | Key Species |
| C-H Activation | A Pd(II)/ligand complex engages with the substrate, leading to the cleavage of a specific C-H bond. | π-allyl-Pd(II) intermediate |
| Nucleophilic Attack | The nitrogen nucleophile (e.g., a carbamate) attacks the palladium complex. | Pd(II) complex with coordinated nucleophile |
| Functionalization | C-N bond formation occurs, often assisted by a base that deprotonates the nucleophile. | Product-Pd(II) complex |
| Catalyst Regeneration | The aminated product is released, and the active Pd(II) catalyst is regenerated for the next cycle. | Free product, active Pd(II) catalyst |
Studies of Decomposition Pathways of Amino Alcohols under Specific Conditions
Amino alcohols like 3-amino-2-benzylpropan-1-ol can undergo decomposition under specific conditions, such as high temperatures or in the presence of strong oxidizing or dehydrating agents. The primary pathways for degradation typically involve the two functional groups: the amine and the alcohol. uaeu.ac.ae
Under thermal stress, the most common degradation reactions for amino compounds are deamination (loss of the amino group) and decarboxylation (if a carboxylic acid group were present). uaeu.ac.aeresearchgate.net For an amino alcohol, thermal decomposition can lead to complex reaction cascades. Dehydration of the alcohol can occur, potentially leading to the formation of unsaturated compounds or cyclic ethers. Deamination can produce ammonia (B1221849) and an unsaturated alcohol or ketone. The stability of amino alcohols is often dependent on their structure; for instance, the chain length between the amino and alcohol groups can influence the rate of degradation.
Oxidative degradation is another significant pathway. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. The primary amine can also be oxidized, though this is often more complex. The presence of both groups on the same molecule can lead to intramolecular reactions, such as the formation of lactams (cyclic amides) if the alcohol is first oxidized to a carboxylic acid. In some cases, C-C bond cleavage can occur under harsh conditions, particularly through radical-mediated pathways. acs.org
Table 4: Potential Decomposition Pathways for Amino Alcohols
| Condition | Pathway | Potential Products |
| High Temperature | Dehydration | Alkenes, Ethers |
| Deamination | Ammonia, Unsaturated Alcohols, Ketones | |
| Oxidizing Agents | Alcohol Oxidation | Aldehydes, Carboxylic Acids |
| C-N Bond Cleavage | Various fragmentation products | |
| Strong Acid/Heat | Rearrangement/Cyclization | Cyclic amines or ethers |
Mechanistic Insights into Molecular Interactions with Synthetic Reagents
The reactivity of 3-amino-2-benzylpropan-1-ol hydrochloride is dictated by the interplay of its functional groups: the primary alcohol, the benzyl (B1604629) group, and the protonated primary amine (ammonium chloride salt). The protonation of the amine group has a profound effect on its reactivity. masterorganicchemistry.com
The ammonium (B1175870) group (-NH₃⁺) is not nucleophilic. Instead, it is electron-withdrawing and can act as a Brønsted acid. masterorganicchemistry.comyoutube.com This renders the molecule more stable towards certain reactions at the nitrogen center until a base is added to deprotonate it to the free amine (-NH₂). Once deprotonated, the primary amine is a potent nucleophile and can readily react with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively.
The primary alcohol (-CH₂OH) is a nucleophile, albeit a weaker one than the corresponding free amine. It can react with electrophiles like acyl chlorides to form esters or be oxidized to an aldehyde or carboxylic acid. Its reactivity can be enhanced by deprotonation with a strong base to form an alkoxide. The protonated form of the alcohol can act as a good leaving group (water), facilitating substitution or elimination reactions under acidic conditions. youtube.com
The benzyl group provides steric bulk, which can influence the accessibility of the adjacent stereocenter and functional groups to incoming reagents, potentially directing the stereochemical outcome of reactions. It does not typically participate directly in reactions unless under conditions that favor aromatic substitution or benzylic C-H activation. The hydrochloride salt form enhances water solubility and crystalline stability compared to the free base.
Table 5: Reactivity of Functional Groups in this compound
| Functional Group | Form | Reactivity | Typical Reactions |
| Amine | Ammonium (-NH₃⁺Cl⁻) | Non-nucleophilic, acidic | Acid-base reactions |
| Free Amine (-NH₂) | Nucleophilic, basic | Acylation, Alkylation, Imine formation | |
| Alcohol | Hydroxyl (-OH) | Nucleophilic | Esterification, Etherification, Oxidation |
| Protonated Hydroxyl (-OH₂⁺) | Good leaving group | Substitution (SN1/SN2), Elimination (E1/E2) | |
| Benzyl Group | -CH₂-Ph | Steric hindrance, electronic effects | Aromatic substitution (harsh conditions) |
Q & A
Q. What are the standard synthetic routes for 3-amino-2-benzylpropan-1-ol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a route involving benzyl-protected intermediates followed by HCl-mediated deprotection is documented (Fig. S4 in ). Key variables include temperature (optimized at 0–5°C for amine stability), solvent polarity (e.g., ethanol/water mixtures for solubility), and stoichiometric ratios of reducing agents (e.g., NaBH₄ vs. LiAlH₄). Yield improvements (>70%) are achieved by controlling pH (6–7) to minimize side reactions like over-alkylation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : -NMR in D₂O resolves peaks for the benzyl group (δ 7.2–7.4 ppm), amino protons (δ 1.8–2.2 ppm), and hydroxyl protons (broad singlet, δ 4.5–5.0 ppm). -NMR confirms the quaternary carbon adjacent to the amine (δ 50–55 ppm) .
- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) achieve baseline separation of enantiomers (retention time: 8–10 min) .
Q. How does the hydrochloride salt form affect the compound’s stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances water solubility but introduces sensitivity to pH > 7.0, leading to freebase precipitation. Stability studies (25°C, pH 3–6) show <5% degradation over 30 days. For long-term storage, lyophilization at -20°C in amber vials is recommended to prevent oxidative decomposition of the benzyl group .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?
- Methodological Answer : Discrepancies in DMSO solubility (reported as 10–50 mg/mL) arise from residual moisture content. Karl Fischer titration is critical to quantify water (<0.1% for reproducibility). For kinetic studies, pre-drying solvents with molecular sieves (3Å) and using sonication (30 min) improve dissolution consistency .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (using lipases like CAL-B) achieve >95% ee. For example, Candida antarctica lipase selectively acylates the (S)-enantiomer in toluene at 40°C, leaving the desired (R)-enantiomer unreacted. Monitoring via chiral HPLC (Chiralpak AD-H column) ensures purity .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the amine group’s lone pair destabilizes the transition state in SN2 mechanisms, favoring SN1 pathways in protic solvents. Solvent parameters (e.g., dielectric constant) are modeled using COSMO-RS to predict rate constants (±10% accuracy vs. experimental data) .
Q. What are the challenges in scaling up the synthesis while minimizing genotoxic impurities?
- Methodological Answer : Impurities like benzyl chloride (from incomplete amination) require strict control (<10 ppm). Strategies include:
- In-process analytics : Online FTIR monitors reaction completion.
- Purification : Activated charcoal treatment or recrystallization from ethanol/ethyl acetate (1:3) reduces impurities to ICH Q3A-compliant levels .
Data Analysis and Experimental Design
Q. How should researchers design stability-indicating assays for forced degradation studies?
- Methodological Answer : Stress conditions include:
- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hr.
- Oxidation : 3% H₂O₂ at 25°C for 48 hr.
- Photolysis : Exposure to UV light (254 nm) for 72 hr.
- Degradation products are quantified via UPLC-PDA-MS using a BEH C18 column (1.7 µm). Major degradation pathways involve hydroxylation of the benzyl ring and N-oxide formation .
Q. What statistical approaches reconcile discrepancies in bioactivity data across cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
